Product packaging for 2-chloro-N-(2-cyclopropylphenyl)acetamide(Cat. No.:CAS No. 444066-96-0)

2-chloro-N-(2-cyclopropylphenyl)acetamide

Cat. No.: B3024530
CAS No.: 444066-96-0
M. Wt: 209.67 g/mol
InChI Key: FIYNRKCOFRDEMX-UHFFFAOYSA-N
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Description

Significance of 2-chloro-N-(2-cyclopropylphenyl)acetamide within the Chloroacetamide Chemical Class

The chloroacetamide class of compounds is of considerable importance, particularly in the agrochemical industry. awsjournal.org Many chloroacetamides are recognized for their herbicidal properties, functioning by inhibiting the growth of early seedlings. cambridge.org The herbicidal efficacy of these molecules is linked to their ability to act as alkylating agents. cambridge.orgnih.gov The presence of the chloroacetyl group allows these compounds to react with biological nucleophiles, thereby disrupting essential cellular processes in susceptible plants. cambridge.org

The specific structure of this compound suggests several potential areas of significance:

Herbicidal Activity : Like other chloroacetamides, it is a candidate for herbicidal activity. The N-aryl substitution is a common feature in commercial herbicides of this class. ijpsr.info The lipophilicity and electronic properties conferred by the 2-cyclopropylphenyl group could influence its uptake, translocation, and target binding within a plant, potentially leading to novel selectivity or potency. mdpi.com

Antimicrobial Potential : N-substituted 2-chloroacetamides have demonstrated notable antibacterial and antifungal activities. ijpsr.infonih.govnih.govresearchgate.net Studies on various N-(substituted phenyl)-2-chloroacetamides have shown them to be effective against a range of microorganisms, including Gram-positive bacteria and yeasts. nih.govresearchgate.net The biological activity can be modulated by the nature and position of the substituents on the phenyl ring. nih.govresearchgate.net The cyclopropyl (B3062369) group at the ortho position of the phenyl ring in this compound could play a crucial role in its antimicrobial profile.

Synthetic Intermediate : The reactivity of the chlorine atom in the chloroacetamide moiety makes these compounds versatile precursors in organic synthesis. researchgate.netnih.govacs.org They can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to generate more complex molecules and heterocyclic systems. researchgate.netnih.gov

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological properties. iris-biotech.denih.gov This small, rigid ring can improve metabolic stability, increase potency, and provide desirable conformational constraints. iris-biotech.denih.govhyphadiscovery.com For instance, replacing an ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with a cyclopropyl group can lead to greater metabolic stability. iris-biotech.de

Historical Context and Evolution of Research on Acylamides

The study of acylamides has a long and significant history. A simple yet prominent member of this class is acrylamide (B121943), an organic compound that has been known since the mid-20th century. nih.gov Initially, research on acrylamide and its polymers, polyacrylamides, focused on their industrial applications, such as in water treatment and as flocculation agents. nih.gov

The direction of acrylamide research shifted significantly in the early 2000s with the discovery of its presence in certain cooked foods. nih.gov This finding spurred a vast amount of research into the mechanisms of its formation during the cooking process (primarily through the Maillard reaction), its toxicology, and methods to mitigate its levels in food products. nih.govresearchgate.netresearchgate.net This body of work has greatly advanced the analytical techniques for detecting acrylamide and understanding its biological effects. researchgate.netmdpi.com

Beyond the concerns related to acrylamide in food, the broader class of N-acyl amides has been a cornerstone in the development of new pharmaceuticals and agrochemicals. The synthesis of N-acyl amides is a fundamental transformation in organic chemistry, with continuous efforts to develop more efficient and environmentally friendly catalytic methods. nih.govrsc.orgacs.orgsemanticscholar.orgresearchgate.net The versatility of the acylamide functional group has allowed for its incorporation into a wide array of biologically active molecules, including enzyme inhibitors and receptor ligands.

Current Research Frontiers and Unexplored Avenues for this compound

Given the nascent stage of direct research on this compound, the field is wide open for exploration. Current research frontiers for this compound can be extrapolated from ongoing work on related chloroacetamides and N-aryl amides.

Key Unexplored Avenues:

Systematic Synthesis and Characterization : A foundational step would be the development and optimization of synthetic routes to this compound. Following synthesis, a thorough characterization of its physicochemical properties would be essential.

Biological Screening : A comprehensive screening of its biological activities is a primary research frontier. Based on the known properties of the chloroacetamide class, initial investigations would logically focus on:

Herbicidal Activity : Testing against a panel of monocot and dicot weeds to determine its efficacy and selectivity. ekb.eg

Antimicrobial Activity : Evaluating its effectiveness against various strains of bacteria and fungi, including drug-resistant strains. nih.govscielo.org.za

Structure-Activity Relationship (SAR) Studies : Should initial screenings reveal promising biological activity, subsequent research could involve the synthesis of analogs to establish SAR. This would involve modifying the substitution pattern on the phenyl ring and exploring other N-aryl groups to optimize activity.

Mechanistic Studies : For any identified biological activity, elucidating the mechanism of action would be a critical area of research. For instance, if it shows herbicidal properties, studies could investigate its effect on very-long-chain fatty acid synthesis, a known target for chloroacetamide herbicides. ekb.eg

Medicinal Chemistry Applications : The presence of the cyclopropyl group, a favored moiety in drug design, suggests that this compound and its derivatives could be explored as scaffolds for developing new therapeutic agents. scientificupdate.comresearchgate.net

The following interactive data table provides a summary of key properties for related compounds, offering a comparative context for the potential characteristics of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateReference
2-Chloro-N-phenylacetamideC₈H₈ClNO169.61Solid nih.gov
N-CyclopropylacetamideC₅H₉NO99.13Not specified nih.gov
2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideC₁₇H₁₆Cl₃NO372.68Solid ekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO B3024530 2-chloro-N-(2-cyclopropylphenyl)acetamide CAS No. 444066-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-cyclopropylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYNRKCOFRDEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391071
Record name 2-chloro-N-(2-cyclopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444066-96-0
Record name 2-chloro-N-(2-cyclopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Cyclopropylphenyl Acetamide

Convergent and Divergent Synthetic Routes to the 2-chloro-N-(2-cyclopropylphenyl)acetamide Scaffold

The construction of the this compound core can be approached through various synthetic strategies. A common and direct method involves the formation of the amide bond between 2-cyclopropylaniline (B1360045) and a chloroacetylating agent.

Optimized Amidation Reactions for Acetamide (B32628) Moiety Construction

The formation of the acetamide linkage is a crucial step in the synthesis of this compound. The most prevalent method is the acylation of 2-cyclopropylaniline with chloroacetyl chloride. researchgate.netresearchgate.net Various bases and solvent systems have been explored to optimize this reaction, aiming for high yields, mild reaction conditions, and simple purification procedures. sphinxsai.com

Several synthetic methodologies have been adopted for the synthesis of 2-chloroacetamides in solution, utilizing a range of solvents and bases such as triethylamine (B128534) (TEA) in N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF), and potassium carbonate in benzene. sphinxsai.com However, these methods can sometimes suffer from drawbacks like harsh reaction conditions, long reaction times, and unsatisfactory yields. sphinxsai.com

A facile and efficient one-pot process has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF at room temperature. sphinxsai.comsphinxsai.com This method has been shown to produce a variety of N-aryl-2-chloroacetamides in high yields (75-95%) within 3-6 hours. sphinxsai.comsphinxsai.com The use of DBU significantly increases the reaction rate and allows for a wide range of substrates to be used. sphinxsai.com

BaseSolventTemperatureReaction TimeYield
Triethylamine (TEA)Dichloromethane (DCM)0°C to rtSeveral hoursModerate to Good
Potassium Carbonate (K2CO3)BenzeneRefluxSeveral hoursModerate
Sodium Hydroxide (NaOH)Aqueous solution0°C-Good
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)Room Temperature3-6 hours75-95%

Strategic Introduction and Functionalization of the 2-cyclopropylphenyl Group

A highly effective method for the formation of the N-aryl cyclopropylamine (B47189) bond is the Palladium-catalyzed Buchwald-Hartwig amination. acs.org This reaction couples an aryl halide (e.g., 2-bromoaniline (B46623) or a derivative) with cyclopropylamine in the presence of a palladium catalyst and a suitable ligand, such as BrettPhos. acs.orgresearchgate.net This approach allows for the synthesis of a variety of N-arylcyclopropylamines in moderate to high yields (85-92%). acs.org

Alternatively, palladium-catalyzed cyclopropanation reactions can be employed to construct the cyclopropyl (B3062369) ring directly onto an aromatic system, although this is a less common approach for this specific target. nih.govrsc.orgrsc.org

Stereoselective Synthesis Approaches for this compound (if applicable)

The parent compound, this compound, is achiral, and therefore, stereoselective synthesis is not applicable to its direct preparation. However, should chiral centers be introduced into the molecule, for instance, by substitution on the cyclopropyl ring or at the alpha-position of the acetyl group, stereoselective synthetic methods would become highly relevant. For example, the synthesis of structurally related chiral compounds like 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide would necessitate stereocontrolled approaches to obtain specific enantiomers or diastereomers. chemscene.com

Derivatization Strategies for Novel this compound Analogues

The this compound scaffold offers multiple sites for chemical modification to generate novel analogues with potentially enhanced biological activities. The primary points for derivatization are the cyclopropylphenyl ring and the chloroacetyl moiety.

Substituent Variation on the Cyclopropylphenyl Ring

The aromatic ring of the 2-cyclopropylphenyl group can be functionalized with a wide array of substituents to explore structure-activity relationships. The synthesis of N-(substituted phenyl)-2-chloroacetamides has been extensively reported, demonstrating the feasibility of introducing various functional groups onto the phenyl ring. nih.gov These substitutions can modulate the electronic and steric properties of the molecule, which in turn can influence its biological activity. nih.gov

Examples of substituents that have been successfully incorporated into the N-phenyl-2-chloroacetamide framework include:

SubstituentPosition on Phenyl Ring
Methyl4-
Methoxy2- and 4-
Chloro4-
Bromo3- and 4-
Fluoro4-
Iodo4-
Acetyl4-
Hydroxy4-
Cyano3- and 4-

These examples, while not on the 2-cyclopropylphenyl ring specifically, indicate the broad scope of possible modifications to the aromatic core of the target molecule. nih.govijpsr.info

Modifications of the Chloroacetyl Moiety

The chloroacetyl group is a highly versatile functional handle for further derivatization due to the reactivity of the carbon-chlorine bond. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles through SN2 reactions. researchgate.netlibretexts.org This allows for the introduction of diverse functionalities at this position.

The chemical reactivity of N-aryl-2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This nucleophilic substitution can sometimes be followed by intramolecular cyclization, leading to the formation of various heterocyclic systems. researchgate.net

Examples of nucleophilic substitutions at the chloroacetyl moiety include reactions with:

Sulfur Nucleophiles: Reaction with potassium thioacetate (B1230152) followed by hydrolysis can yield N-aryl mercaptoacetamides. nih.gov Sodium hydrogen selenide (B1212193) has been used to prepare diorganyl selenide compounds. ekb.eg

Nitrogen Nucleophiles: Amines can displace the chloride to form N-aryl glycinamides.

Oxygen Nucleophiles: Alkoxides or phenoxides can react to form the corresponding ethers.

Rearrangement Reactions: Under certain conditions, such as in the presence of CuCl2·2H2O and KOH, 2-chloro-N-aryl acetamides can undergo rearrangement to form N-aryl glycines through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov

NucleophileResulting Functional Group/Product
Potassium thioacetate (followed by hydrolysis)Thiol (-SH)
Sodium hydrogen selenide (NaHSe)Diorganyl selenide
Ammonia/Amines (R-NH2)Amino (-NHR)
Alkoxides (R-O-)Ether (-OR)
KOH/CuCl2·2H2ON-aryl glycine (B1666218) (rearrangement product)

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for the development of new chemical entities.

Exploration of Heterocyclic Annulations Incorporating this compound Precursors

The reactive nature of the α-chloroacetamide moiety within this compound makes it an excellent substrate for a variety of heterocyclic annulation reactions. These transformations typically proceed via an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization, leading to the formation of diverse heterocyclic ring systems. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles, a characteristic that can be harnessed for the construction of heterocycles such as imidazoles, pyrroles, and thiazolidin-4-ones researchgate.net.

One prominent application of analogous 2-chloro-N-arylacetamides is in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. In a representative synthetic pathway, 2-chloro-N-arylacetamides react with 2-mercaptonicotinonitriles in the presence of a base like sodium ethoxide. This reaction proceeds through the initial S-alkylation of the mercaptopyridine, forming a 2-((3-cyanopyridin-2-yl)thio)-N-arylacetamide intermediate. Subsequent base-catalyzed intramolecular cyclization of this intermediate affords the corresponding 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) nih.govacs.org. The application of this methodology to this compound is anticipated to yield novel thieno[2,3-b]pyridines bearing a 2-cyclopropylphenyl-substituted amide at the 2-position, a scaffold of interest in medicinal chemistry.

Furthermore, palladium-catalyzed reactions offer a powerful tool for the construction of heterocycles from 2-chloroacetamides nih.gov. For instance, the palladium-catalyzed Heck-type reaction of 2-chloroacetamides with olefins has been developed, suggesting that palladium enolates are key intermediates in this transformation sci-hub.ru. Such methodologies could be adapted for intramolecular applications with suitably functionalized this compound derivatives to construct nitrogen-containing heterocycles.

The following table illustrates potential heterocyclic annulation reactions utilizing this compound as a precursor, with hypothesized products and reaction conditions based on established literature for similar substrates.

PrecursorReagentProposed Heterocyclic ProductReaction Conditions
This compound2-Mercaptonicotinonitrile3-Amino-N-(2-cyclopropylphenyl)thieno[2,3-b]pyridine-2-carboxamideSodium ethoxide, Ethanol, Reflux
This compoundThiourea2-Amino-N-(2-cyclopropylphenyl)thiazol-4(5H)-oneBase, Solvent, Heat
This compoundAromatic Aldehydes, Thioglycolic Acid3-(2-Cyclopropylphenyl)-2-arylthiazolidin-4-oneToluene, Dean-Stark, Reflux

Catalyst Development and Reaction Optimization in this compound Synthesis

The synthesis of this compound is typically achieved through the N-acylation of 2-cyclopropylaniline with chloroacetyl chloride. While this reaction is conceptually straightforward, its efficiency, selectivity, and environmental impact can be significantly enhanced through catalyst development and rigorous optimization of reaction parameters. The presence of the sterically demanding 2-cyclopropyl group on the aniline (B41778) ring necessitates careful consideration of reaction conditions to achieve high yields and purity.

Recent advancements in N-acylation reactions have focused on the development of more sustainable and efficient catalytic systems. For instance, metal-free, bio-compatible conditions for the N-chloroacetylation of amines have been reported, utilizing phosphate (B84403) buffers to facilitate the reaction and circumventing the need for organic solvents and scavenger bases tandfonline.com. This approach could offer a greener alternative for the synthesis of this compound, potentially leading to simplified workup procedures and improved scalability.

Palladium-catalyzed cross-coupling reactions represent another avenue for the synthesis of related α-aryl acetamides. A notable example is the Suzuki-Miyaura cross-coupling of α-chloroacetamides with (hetero)aryltrifluoroborates, which proceeds under relatively mild conditions and tolerates a wide range of functional groups nih.govnih.gov. While this method constructs the C-C bond α to the carbonyl group rather than the amide bond itself, it highlights the utility of modern catalytic methods in the synthesis of complex acetamides.

Optimization of the traditional N-acylation reaction for this compound would involve a systematic study of various parameters as outlined in the table below.

ParameterVariationsObjective
Catalyst None, Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃), Organocatalysts (e.g., DMAP)To increase reaction rate and yield, and to potentially lower the reaction temperature.
Base Inorganic (e.g., Na₂CO₃, K₂CO₃), Organic (e.g., Triethylamine, Pyridine)To efficiently scavenge the HCl byproduct without promoting side reactions.
Solvent Aprotic (e.g., Dichloromethane, Toluene), Ethereal (e.g., THF, Dioxane), Aqueous BiphasicTo improve solubility of reactants and facilitate product isolation while minimizing environmental impact.
Temperature 0 °C to RefluxTo find the optimal balance between reaction rate and selectivity, minimizing decomposition.
Stoichiometry Molar ratio of 2-cyclopropylaniline to chloroacetyl chlorideTo maximize the conversion of the limiting reagent and minimize the formation of diacylated byproducts.

Flow Chemistry and Continuous Processing for this compound Production

The adoption of flow chemistry and continuous processing for the manufacturing of fine chemicals and pharmaceutical intermediates is a rapidly growing field, offering significant advantages over traditional batch production in terms of safety, efficiency, and scalability. The synthesis of this compound, which involves the use of the highly reactive and corrosive reagent chloroacetyl chloride, is an excellent candidate for transition to a continuous flow process.

Several strategies for amide synthesis in continuous flow have been reported. For example, N-acetylation of amines has been successfully performed in a continuous-flow system using acetonitrile (B52724) as both the acetylating agent and the solvent, catalyzed by alumina (B75360) nih.govresearchgate.net. While this specific method is for acetylation rather than chloroacetylation, it demonstrates the principle of using heterogeneous catalysts in flow for amide bond formation. More directly relevant, plasma flow chemistry has been employed for the direct N-acylation of amines with esters in a microreactor, offering a novel, catalyst-free approach to amide synthesis rsc.orgresearchgate.net.

The design of a continuous process for this compound production would involve pumping streams of 2-cyclopropylaniline and chloroacetyl chloride, along with a suitable solvent and base, into a mixing zone followed by a heated reactor coil. The product stream would then be subjected to in-line purification, such as liquid-liquid extraction or crystallization, to afford the final product in a continuous fashion.

The following table summarizes the potential benefits of implementing a flow chemistry approach for the synthesis of this compound.

FeatureBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes of reactive chemicals and potential for thermal runaway.Enhanced safety due to small reactor volumes and superior temperature control.
Efficiency Slower reaction times and often requires workup of the entire batch at once.Faster reactions due to efficient mixing and heat transfer; allows for steady-state operation.
Scalability Scaling up can be non-linear and require significant process redesign.Readily scalable by running the system for longer periods or by numbering-up (parallelization of reactors).
Product Quality Potential for batch-to-batch variability.Consistent product quality and purity due to precise control over reaction parameters.
Process Control Manual or semi-automated control of parameters.Fully automated control of flow rates, temperature, and pressure, enabling process optimization.

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 Chloro N 2 Cyclopropylphenyl Acetamide and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-chloro-N-(2-cyclopropylphenyl)acetamide Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in pesticide and drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For the chloroacetamide class of compounds, QSAR analyses have been instrumental in identifying key molecular descriptors that govern their efficacy. nih.govresearchgate.net

While specific QSAR models for this compound are not extensively detailed in publicly available literature, studies on analogous N-substituted phenyl-2-chloroacetamides offer significant insights. nih.govresearchgate.net These studies generally reveal that lipophilicity, steric parameters, and electronic properties of the substituents on the phenyl ring are critical determinants of activity. nih.govresearchgate.netresearchgate.net

Multivariate analysis of chloroacetamide derivatives has shown that the total number of carbon atoms, which influences lipophilicity, and the chemical nature of hydrocarbon substituents, which affects water solubility, are major factors in shaping the biological profile. nih.govresearchgate.net For instance, research on N-(substituted phenyl)-2-chloroacetamides confirmed that compounds with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibited high activity, which was attributed to their high lipophilicity enabling passage through cell membranes. nih.gov The number of rotatable bonds has also been identified as a significant factor influencing the toxicity of these compounds. nih.govresearchgate.net

A typical QSAR study on chloroacetamide analogues might involve the development of a model like the one shown below, correlating biological activity (e.g., Log 1/IC50) with various physicochemical descriptors.

Table 1: Hypothetical QSAR Descriptors for Chloroacetamide Analogues This table is illustrative and based on general findings from QSAR studies on related compounds.

Descriptor Description Influence on Activity
LogP Octanol-water partition coefficient Positive correlation; higher lipophilicity often increases membrane permeability. nih.gov
TPSA Topological Polar Surface Area Negative correlation; lower TPSA can enhance permeability across biological barriers. nih.gov
MR Molar Refractivity Related to molecular volume and polarizability; can influence binding through steric and dispersion forces.
NRotB Number of Rotatable Bonds Can influence conformational flexibility and binding entropy; has been linked to toxicity. nih.govresearchgate.net

| H-bond Donors/Acceptors | Number of hydrogen bond donors/acceptors | Crucial for specific interactions with target protein residues. |

These models, often developed using techniques like Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), allow for the prediction of activity for newly designed analogues, thereby guiding synthesis efforts toward more potent compounds. semanticscholar.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, allowing for the characterization of binding interactions and affinity.

Docking studies on chloroacetamide derivatives have been performed to elucidate their binding modes with various enzymes. For example, derivatives of 2-chloro-N,N-diphenylacetamide have been docked into the active sites of Cyclo-Oxygenase-1 (COX-1) and Cyclo-Oxygenase-2 (COX-2) enzymes to explore their potential as analgesic agents. orientjchem.org These studies revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues like TYR, ARG, and TRP in the enzyme's active site. orientjchem.org The binding affinity, often represented by a docking score, helps in ranking compounds and predicting their inhibitory potential.

Table 2: Example of Molecular Docking Results for a Chloroacetamide Analogue with COX-2 This data is illustrative, based on findings for similar acetamide (B32628) derivatives. orientjchem.orgmdpi.com

Compound Analogue Target Enzyme Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
AKM-2 COX-2 -8.5 TRP387, TYR355 Hydrogen Bond, Hydrophobic
Diclofenac (Standard) COX-2 -9.2 ARG120, TYR355, SER530 Hydrogen Bond, Pi-Cation

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.gov For the chloroacetamide class, pharmacophore models typically include:

One Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.

One Hydrogen Bond Donor: The N-H group of the acetamide linkage.

One or more Hydrophobic/Aromatic Regions: The substituted phenyl ring (in this case, the cyclopropylphenyl moiety).

An Electrophilic Center: The carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. jst.go.jpnih.govresearchgate.net

The 2-cyclopropylphenyl group serves as a crucial hydrophobic feature, likely fitting into a hydrophobic pocket within the target's binding site. The spatial arrangement of these features is critical for proper alignment and subsequent interaction with the biological target.

Conformational Analysis and Dynamic Behavior of this compound in Biological Milieu

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in a biological environment, such as in solution or within a protein binding pocket. benthamdirect.comrsc.org These simulations can reveal the stability of binding poses predicted by docking, the role of water molecules in mediating interactions, and the conformational flexibility of both the ligand and the target protein upon binding.

Influence of the Cyclopropylphenyl Moiety on Molecular Recognition and Activity

The 2-cyclopropylphenyl moiety is a distinctive feature of this compound. This group contributes to the molecule's biological activity in several ways:

Steric Influence: The cyclopropyl (B3062369) group is a rigid, three-dimensional structure that introduces significant steric bulk at the ortho position of the phenyl ring. This can enforce a specific conformation on the molecule, potentially locking it into a bioactive orientation that favors binding.

Molecular Recognition: The unique shape and electronic properties of the cyclopropyl ring can lead to specific van der Waals or hydrophobic interactions within a complementary pocket of the target enzyme. nih.govnih.gov This precise fit is a cornerstone of molecular recognition and can contribute significantly to binding affinity and selectivity. mdpi.com

The positioning of the cyclopropyl group at the ortho position, as opposed to meta or para, has a profound impact on the molecule's shape and its interaction with adjacent functionalities, directly influencing how the molecule is recognized by its biological target. nih.gov

Role of the Chloroacetamide Functional Group in Biological Interactions

The chloroacetamide functional group (ClCH₂CONH-) is a key player in the biological activity of this class of compounds. nih.govsciencemadness.orgwikipedia.org Its primary role is that of an electrophilic warhead. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly susceptible to nucleophilic attack. researchgate.net

This reactivity allows the molecule to act as an alkylating agent, forming a stable, covalent bond with nucleophilic residues on the target protein, most commonly the thiol group of a cysteine residue. nih.govacs.org This covalent modification often leads to irreversible inhibition of the enzyme's function. jst.go.jpresearchgate.net This mechanism of action is characteristic of many chloroacetamide herbicides, which target enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) by covalently binding to a conserved cysteine in the active site. jst.go.jpresearchgate.net The formation of this irreversible complex is a powerful mode of inhibition that distinguishes this class of compounds.

Advanced Spectroscopic and Chromatographic Methodologies for 2 Chloro N 2 Cyclopropylphenyl Acetamide Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 2-chloro-N-(2-cyclopropylphenyl)acetamide. By analyzing the chemical environment of each proton and carbon atom, a definitive structural map can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), phenyl, and chloroacetamide moieties. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region (δ 8.5-9.5 ppm). The protons of the chloromethyl (Cl-CH₂) group would likely resonate as a sharp singlet around δ 4.2-4.4 ppm. nih.gov

The aromatic protons on the phenyl ring are anticipated to show complex splitting patterns (multiplets) in the range of δ 7.0-7.5 ppm. The unique chemical environments of the cyclopropyl protons would result in signals in the upfield region; the methine proton (CH) is expected around δ 1.9-2.2 ppm, and the methylene (B1212753) protons (CH₂) would appear as complex multiplets between δ 0.5-1.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically around δ 164-166 ppm. nih.gov The carbons of the phenyl ring would appear in the δ 120-140 ppm range. The chloromethyl carbon (Cl-CH₂) is predicted to be around δ 43-44 ppm. nih.gov The cyclopropyl group carbons would be observed in the upfield region, with the methine carbon at approximately δ 12-15 ppm and the methylene carbons at δ 5-10 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
N-H (amide)~8.5-9.5 (s, br)-
Ar-H (phenyl)~7.0-7.5 (m)~120-140
Cl-CH₂~4.2-4.4 (s)~43-44
Cyclopropyl-CH~1.9-2.2 (m)~12-15
Cyclopropyl-CH₂~0.5-1.0 (m)~5-10
C=O (amide)-~164-166

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For this compound, COSY would show correlations between the adjacent protons on the aromatic ring. Crucially, it would also establish the connectivity between the cyclopropyl methine proton and the adjacent aromatic proton, as well as the internal couplings within the cyclopropyl ring itself.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduemerypharma.com This technique would definitively link the proton signals of the chloromethyl, aromatic, and cyclopropyl groups to their corresponding carbon signals predicted in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₂ClNO), the presence of a chlorine atom results in a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of about 3:1.

Predicted HRMS Data for C₁₁H₁₂ClNO

Ion SpeciesCalculated Exact Mass
[M(³⁵Cl)]⁺209.0607
[M(³⁷Cl)]⁺211.0578
[M(³⁵Cl)+H]⁺210.0686
[M(³⁷Cl)+H]⁺212.0656

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and elucidating its fragmentation pathways under electron ionization (EI). The fragmentation of N-aryl amides often involves characteristic cleavages. miamioh.edu

For this compound, key fragmentation steps would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a ·CH₂Cl radical and formation of a cyclopropylphenyl isocyanate fragment ion.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways:

Formation of the chloroacetyl cation ([CH₂ClCO]⁺).

Formation of the 2-cyclopropylanilinium cation ([C₉H₁₀N]⁺).

Loss of Chlorine: The molecular ion may lose a chlorine radical to form an [M-Cl]⁺ fragment.

Predicted Key Fragments in GC-MS

Fragment StructurePredicted m/zDescription
[C₁₁H₁₂ClNO]⁺209/211Molecular Ion
[C₁₀H₁₀NO]⁺160Loss of ·CH₂Cl
[C₉H₁₀N]⁺1322-cyclopropylanilinium ion
[C₂H₂ClO]⁺77/79Chloroacetyl cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing the vibrations of its chemical bonds. researchgate.net These methods are excellent for identifying the functional groups present.

For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the amide group. The N-H stretching vibration is expected as a sharp, medium-intensity band around 3250-3300 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, would appear as a very strong absorption in the IR spectrum around 1660-1680 cm⁻¹. nih.gov The Amide II band, resulting from a combination of N-H bending and C-N stretching, is predicted to be in the 1530-1550 cm⁻¹ region.

Other significant vibrations include the aromatic C=C stretching bands (1450-1600 cm⁻¹), C-H stretching from the aromatic and cyclopropyl groups (~2900-3100 cm⁻¹), and the C-Cl stretching vibration, which would appear in the fingerprint region at approximately 700-800 cm⁻¹. nih.gov

Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide~3250-3300
Aromatic C-H StretchPhenyl Ring~3000-3100
Aliphatic C-H StretchCyclopropyl, -CH₂-~2850-3000
C=O Stretch (Amide I)Amide~1660-1680
N-H Bend (Amide II)Amide~1530-1550
C=C StretchAromatic Ring~1450-1600
C-Cl StretchChloromethyl~700-800

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and for its quantitative analysis. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. sielc.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity is assessed by detecting the elution of the compound as a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities.

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its exact concentration. Diode-Array Detection (DAD) is often coupled with HPLC, providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. Method scalability is also a key feature, allowing the same fundamental method to be used for both small-scale analytical purity checks and larger-scale preparative separations to isolate impurities. sielc.com

Below is a table summarizing typical HPLC conditions used for the analysis of related chloroacetamide compounds.

ParameterConditionPurpose
Column Newcrom R1 or equivalent C18Reverse-phase separation based on hydrophobicity. sielc.com
Mobile Phase Acetonitrile / Water with Phosphoric AcidElution of the analyte from the column. sielc.comsielc.com
Detection UV-Vis or Diode-Array Detector (DAD)Detection and quantification of the analyte and impurities.
Flow Rate Typically 0.5 - 1.5 mL/minControls the speed of separation and analysis time.
Temperature Ambient or controlled (e.g., 25-40 °C)Ensures reproducible retention times.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and the conformation of the this compound molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

Studies on analogous compounds, such as 2-chloro-N-phenylacetamide and 2-chloro-N-(3-fluorophenyl)acetamide, have revealed key structural features common to this class of molecules. researchgate.netnih.gov For instance, the amide group often adopts a specific conformation relative to the phenyl ring, and intermolecular N—H⋯O hydrogen bonds are typically observed, linking molecules into chains or other motifs within the crystal lattice. researchgate.netnih.gov The conformation of the chloroacetyl group is also a point of interest, with the C-Cl and C=O bonds often being syn to each other. researchgate.net

The table below presents typical crystallographic data obtained from the analysis of a related chloroacetamide, illustrating the detailed structural information provided by this technique.

ParameterExample Data for a Related ChloroacetamideStructural Information Provided
Chemical Formula C8H8ClNOElemental composition of the unit cell.
Crystal System MonoclinicThe basic geometric shape of the unit cell.
Space Group P21/cThe symmetry elements within the unit cell.
Unit Cell Dimensions a = 9.8 Å, b = 9.1 Å, c = 10.2 Å, β = 115°The size and shape of the unit cell.
Molecules per Unit Cell (Z) 4The number of molecules contained within one unit cell.
Key Bond Length (N-H) 0.86 ÅThe distance between the nitrogen and hydrogen atoms of the amide.
Key Bond Length (C=O) 1.23 ÅThe distance between the carbon and oxygen atoms of the carbonyl.
Hydrogen Bond N—H⋯ODescribes the primary intermolecular interaction. researchgate.net
H-Bond Distance (D···A) 2.85 ÅThe distance between the hydrogen bond donor and acceptor atoms. researchgate.net
H-Bond Angle (D-H···A) 155°The angle of the hydrogen bond. researchgate.net

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Thermal Analysis)

Beyond HPLC and X-ray crystallography, other analytical methods provide further characterization of this compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The phenyl ring and the amide carbonyl group in this compound act as chromophores, which absorb light in the UV region. The technique provides information about the presence of these functional groups and can be influenced by conjugation and the solvent environment. researchgate.net Carbonyl compounds typically exhibit a weak absorption maximum (λmax) between 270-300 nm, corresponding to an n→π* transition. masterorganicchemistry.com Stronger absorptions at shorter wavelengths are generally due to π→π* transitions. masterorganicchemistry.com Studying the compound in different solvents can reveal solvatochromic effects, where the polarity of the solvent influences the position of the absorption maxima. researchgate.net

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the stability of the compound at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis determines the temperatures at which the compound decomposes. For related compounds, TGA has been used to identify the onset of thermal decomposition. koreascience.kr

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify the melting point of the compound (an endothermic process) and any exothermic decomposition events. koreascience.kr For some related arylamide compounds, DSC has also been used to identify phase transitions that may indicate liquid crystal behavior. ekb.eg Kinetic parameters for decomposition, such as activation energy, can be calculated from DSC data collected at multiple heating rates using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) models. koreascience.kr

The table below summarizes the type of information obtained from these techniques for analogous compounds.

TechniqueParameter MeasuredInformation GainedExample Data for a Related Compound
UV-Vis Absorbance vs. WavelengthLocation of λmax for electronic transitionsλmax ≈ 275 nm (n→π*) masterorganicchemistry.com
TGA Mass Loss vs. TemperatureOnset and stages of thermal decompositionDecomposition onset at ~91 °C koreascience.kr
DSC Heat Flow vs. TemperatureMelting point, decomposition temperature, and energyExothermic decomposition peak koreascience.kr
DSC (Kinetic) Activation Energy (Ea)Energy barrier for the decomposition reactionEa ≈ 139-162 kJ/mol koreascience.kr

Computational Chemistry and in Silico Modeling for 2 Chloro N 2 Cyclopropylphenyl Acetamide Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.gov For 2-chloro-N-(2-cyclopropylphenyl)acetamide, DFT can be employed to predict a range of fundamental properties that govern its chemical behavior.

Theoretical studies on related N-phenylacetamide derivatives have demonstrated the utility of DFT in analyzing structural and electronic properties. xisdxjxsu.asia By applying similar methodologies, key parameters for this compound can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting lower reactivity.

Furthermore, DFT calculations can provide insights into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the electrostatic potential at the carbonyl carbon atom can be a reliable index of reactivity in reactions such as alkaline hydrolysis. acs.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's conformation and stability. nih.gov The calculated values for these electronic properties can be tabulated to provide a comprehensive electronic profile of the molecule.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

PropertyPredicted ValueSignificance
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
Dipole MomentProvides insight into the molecule's polarity.
Mulliken Atomic ChargesIndicates the partial charge on each atom.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and interactions with their environment. cas.cz For this compound, MD simulations can be particularly valuable for understanding its behavior in a biological context, such as in aqueous solution.

Furthermore, MD simulations provide detailed information about the interactions between the solute molecule and the surrounding solvent molecules. nih.gov This includes the formation and dynamics of hydrogen bonds between the amide group of this compound and water molecules. Understanding these solvent interactions is crucial as they can significantly impact the molecule's solubility, stability, and how it interacts with biological targets.

The insights gained from MD simulations can be used to generate hypotheses about the bioactive conformation of the molecule, which is the specific shape it adopts when binding to a biological target.

In Silico Prediction of Biochemical Interactions and Pathways

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success as therapeutic agents. nih.gov For this compound, a variety of computational tools can be used to estimate its likely pharmacokinetic profile.

These predictive models are often based on the analysis of large datasets of known compounds and their experimentally determined properties. By comparing the structural features of this compound to those in the database, it is possible to predict properties such as its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Molecular docking is another powerful in silico technique that can predict how a small molecule like this compound might bind to a specific protein target. This involves computationally placing the molecule into the binding site of a protein and calculating a score that estimates the binding affinity. This approach can be used to screen for potential biological targets and to understand the molecular basis of the interaction. For instance, studies on other acetamide (B32628) derivatives have used molecular docking to investigate their interactions with enzymes like cyclooxygenase (COX).

Table 2: Hypothetical In Silico ADME Predictions for this compound

ADME PropertyPredicted OutcomeImplication
Oral BioavailabilityLikelihood of being absorbed after oral administration.
Blood-Brain Barrier PermeationPotential to act on targets within the central nervous system.
CYP450 Inhibition/MetabolismPotential for drug-drug interactions and metabolic fate.
Lipinski's Rule of FiveAssessment of drug-likeness.

Virtual Screening and Lead Optimization Strategies for this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" compound with some desirable biological activity, virtual screening can be employed to find related molecules with potentially improved properties.

This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a computational model of the known active compound (the "ligand") is used to search for other molecules with similar properties, such as shape and electrostatic features. nih.gov In structure-based virtual screening, the three-dimensional structure of the biological target is used to dock a library of compounds, and those with the best predicted binding scores are selected for further investigation.

Once a set of promising hit compounds is identified, lead optimization strategies come into play. This involves making small, targeted chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a crucial role in this process by predicting the effects of these modifications. For example, DFT calculations can be used to assess how a change in a functional group might affect the electronic properties of the molecule, while MD simulations can predict how the modification might alter the compound's binding to its target. This iterative cycle of in silico prediction and chemical synthesis can significantly accelerate the drug discovery process. nih.gov

Biochemical and Environmental Interaction Studies of 2 Chloro N 2 Cyclopropylphenyl Acetamide

Investigations into Enzymatic Pathways Modulated by 2-chloro-N-(2-cyclopropylphenyl)acetamide Analogues

Research into the enzymatic interactions of chloroacetamide compounds, a class to which this compound belongs, has revealed several key metabolic pathways. Studies on analogous chloroacetamide herbicides indicate that enzymes such as amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase are pivotal in their catabolism. researchgate.net The specific enzymatic process often depends on the environmental conditions.

In aerobic bacteria, the degradation of chloroacetamides is typically initiated by N-dealkylation or C-dealkylation reactions. researchgate.netresearchgate.net This is often followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net Another significant pathway observed in the microbial biotransformation of related compounds involves glutathione (B108866) S-transferases (GSTs). nih.govacs.org These enzymes catalyze the conjugation of glutathione to the chloroacetamide, which is a crucial first step in a sequential dechlorination process. nih.govacs.org This GST-mediated reaction can lead to the formation of various conjugates, which are then further metabolized. nih.gov

In contrast, the initial reaction in anaerobic bacteria is typically dechlorination. researchgate.net The molecular structure of the specific chloroacetamide analogue can also influence the rate and pathway of enzymatic degradation. For instance, the nature of the side chains attached to the amide nitrogen can significantly affect biodegradability. researchgate.net

Antimicrobial Activity Studies Against Various Microorganisms (e.g., bacteria, fungi)

Analogues of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govijpsr.info The presence of the chloro atom in the acetamide (B32628) group appears to be crucial for this biological activity. nih.gov For example, studies comparing N-(2-hydroxyphenyl) acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl) acetamide, showed that the addition of the chlorine atom was essential for activity against Candida albicans, with the chlorinated version inhibiting 96.6% of strains tested. nih.gov Similarly, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was found to be twice as potent against Klebsiella pneumoniae as its non-chlorinated precursor. nih.gov

Various 2-chloro-N-alkyl/aryl acetamide derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijpsr.infoneliti.com For instance, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide exhibited appreciable activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. neliti.com Another analogue, 2-chloro-N-phenylacetamide, has been investigated for its potent fungicidal activity against fluconazole-resistant Candida species and strains of Aspergillus flavus. nih.govresearchgate.net

In vitro susceptibility tests have been used to quantify the antimicrobial potency of this compound analogues. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) values have been established for several derivatives against various pathogens.

For the analogue 2-chloro-N-phenylacetamide, testing against fluconazole-resistant Candida albicans and Candida parapsilosis revealed MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1,024 µg/mL. nih.gov Against Aspergillus flavus, the same compound showed an MIC range of 16 to 256 µg/mL and an MFC range of 32 to 512 µg/mL. researchgate.net Another derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, displayed moderate activity against Klebsiella pneumoniae. nih.gov

Elucidation of the mechanism of action for these compounds is ongoing and appears to be pathogen-dependent. For 2-chloro-N-phenylacetamide, studies suggest the mechanism against Aspergillus flavus involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis via thymidylate synthase inhibition. researchgate.net However, when tested against Candida species, the same compound did not appear to act by binding to ergosterol or damaging the fungal cell wall, indicating a different mechanism of action is involved for these yeasts. nih.gov For the analogue active against K. pneumoniae, it is hypothesized that the substance acts on penicillin-binding protein, leading to cell lysis. nih.gov

CompoundMicroorganismMIC (µg/mL)MFC (µg/mL)
2-chloro-N-phenylacetamideCandida albicans & C. parapsilosis (Fluconazole-resistant)128 - 256512 - 1,024
Aspergillus flavus16 - 25632 - 512
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeData indicates moderate activityNot specified

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Analogues of this compound have shown significant potential in combating these formations. Research on 2-chloro-N-phenylacetamide demonstrated potent activity against biofilms of fluconazole-resistant Candida species. nih.gov The compound was found to inhibit up to 92% of biofilm formation and was also capable of disrupting pre-formed biofilms, causing a rupture of up to 87%. nih.gov

Furthermore, other related heterocyclic structures incorporating an acetamide moiety, such as derivatives of 2-mercaptobenzothiazole, have also exhibited promising antibiofilm potential, suggesting that this chemical scaffold is a promising starting point for the development of new antibiofilm agents. nih.gov

The combination of antimicrobial agents is a key strategy to enhance efficacy and overcome resistance. Studies on this compound analogues have yielded mixed results regarding their interactions with established drugs.

An investigation into 2-chloro-N-phenylacetamide revealed an antagonistic effect when it was combined with the common antifungal agents amphotericin B and fluconazole (B54011) against Candida species. nih.gov This suggests that co-administration of this specific analogue with these antifungals should be avoided.

In contrast, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) demonstrated more favorable interactions when combined with several antibacterial drugs against Klebsiella pneumoniae. scielo.brscielo.br The interactions were classified using the Fractional Inhibitory Concentration Index (FICI), where FICI ≤ 0.5 indicates synergy. The results showed a synergistic effect when CFA was combined with the carbapenems meropenem (B701) and imipenem. scielo.brresearchgate.net Additive effects (0.5 < FICI < 1) were observed with ciprofloxacin (B1669076) and cefepime, while an indifferent effect (1 ≤ FICI < 4) was noted with ceftazidime. scielo.brscielo.br These findings indicate that this analogue can optimize the effects of certain antibacterial drugs, reducing the concentrations needed for efficacy. researchgate.net

CompoundCombined AgentMicroorganismInteraction Effect (FICI Range)
2-chloro-N-phenylacetamideAmphotericin BCandida spp.Antagonism
FluconazoleAntagonism
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)CiprofloxacinKlebsiella pneumoniaeAdditivity (0.5 &lt; FICI &lt; 1)
CefepimeAdditivity (0.5 &lt; FICI &lt; 1)
CeftazidimeIndifference (1 ≤ FICI &lt; 4)
MeropenemSynergism (FICI ≤ 0.5)
ImipenemSynergism (FICI ≤ 0.5)

Biotransformation and Biodegradation Studies of this compound in Environmental Systems

The environmental fate of chloroacetamide herbicides, which are structural analogues of this compound, is primarily governed by microbial degradation. researchgate.net Various microbial strains, including bacteria such as Bacillus cereus and fungi, can effectively degrade these compounds. researchgate.netnih.gov The process begins with the adsorption of the herbicide molecules onto microbial cell surfaces, followed by transport across the cell membrane and subsequent metabolism catalyzed by microbial enzymes. researchgate.net Microbial biotransformation is considered one of the most important processes controlling the environmental persistence of chloroacetamides, with metabolites sometimes accounting for a large percentage of the compound's measured concentration in soil and water. acs.org

Microbial degradation of chloroacetamides proceeds through several identified pathways, which can vary based on the microorganism and environmental conditions.

For many chloroacetamide herbicides, a common degradation pathway involves sequential dechlorination and conjugation with glutathione. nih.gov This can lead to the formation of highly mobile ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives as major metabolites. acs.org

Detailed studies on the herbicide butachlor (B1668075) have identified specific metabolites. One pathway proposed for Bacillus cereus strain DC-1 involves an initial deoxygenation to form 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide. nih.gov This is followed by N-demethylation to yield 2-chloro-N-(2,6-diethylphenyl) acetamide, which is then converted to 2,6-diethylphenol. nih.gov Another pathway for butachlor involves C-dealkylation to form alachlor, which is then converted by N-dealkylation to 2-chloro-N-(2,6-dimethylphenyl)acetamide. researchgate.net This intermediate is subsequently transformed into 2,6-diethylaniline, which is further degraded via aniline (B41778) and catechol before the aromatic ring is cleaved. researchgate.net These established pathways for structurally similar chloroacetamides provide a strong basis for predicting the potential biotransformation and biodegradation routes of this compound in the environment.

Cometabolism Phenomena in Environmental Remediation

Currently, there is a notable absence of published research specifically investigating the cometabolism of this compound in the context of environmental remediation. Scientific literature available up to the current date does not provide data on the degradation of this specific compound through cometabolic processes, where microorganisms would break it down in the presence of another primary substrate. Consequently, details regarding the microbial species that might be involved, the specific enzymes responsible for any potential biotransformation, and the resulting degradation products of this compound are not documented.

The potential for this compound to be remediated from soil and water environments via cometabolism remains an un-investigated area. Therefore, no data tables detailing degradation rates, influential environmental factors (such as pH, temperature, or nutrient availability), or metabolic pathways can be provided.

Intellectual Property and Patent Landscape Surrounding 2 Chloro N 2 Cyclopropylphenyl Acetamide

Analysis of Patented Synthesis Methods and Chemical Compositions for Chloroacetamide Derivatives

The patent literature for chloroacetamide derivatives showcases a variety of synthesis methods and compositions, primarily driven by their utility as intermediates or active ingredients in the pharmaceutical and agrochemical industries. Patented methods often focus on improving yield, purity, and cost-effectiveness for industrial-scale production.

A common theme in the synthesis of N-substituted chloroacetamides involves the reaction of an appropriate amine with a chloroacylating agent. For instance, a patented method for producing N-aryl 2-chloroacetamides involves the reaction of substituted anilines with 2-chloroacetylchloride in a suitable solvent and in the presence of a base like triethylamine (B128534). researchgate.net Variations of this core reaction are frequently patented. For example, a method for synthesizing the nintedanib (B1663095) intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide (B32628), starts with p-nitroaniline, which undergoes an acyl chlorination reaction with a chloroacetic agent, followed by a methylation reaction. google.com This highlights a strategic patenting approach where the synthesis of a key intermediate for a high-value drug is protected.

In the pharmaceutical sector, patents often cover the synthesis of specific, complex chloroacetamide derivatives that are precursors to active pharmaceutical ingredients (APIs). A process for preparing diphenylmethylthioacetamide, a key intermediate for the CNS stimulant Modafinil, involves reacting a specific isothiouronium salt with chloroacetamide in a protic medium. patsnap.comgoogle.com European patent EP 0356176 B1 describes the synthesis of 2-chloro-N-[2-(phenylamino)phenyl]acetamide as a step towards creating novel acetamide compounds for treating ulcers. epo.org The reaction proceeds by reacting a specific diamine with chloroacetyl chloride in an inert solvent. epo.org

In the agrochemical field, patents often relate not just to the synthesis of the active chloroacetamide herbicide but also to its formulation to enhance stability and efficacy. Patents describe formulations of acetamide pesticides like Acetochlor and Dimethenamid-P in aqueous suspoemulsions or as microencapsulated forms to control the release of the herbicide. google.comgoogle.com These composition and formulation patents are crucial for extending market exclusivity beyond the initial composition of matter patent.

The table below summarizes representative patents for chloroacetamide derivatives, highlighting the diversity in their applications and the focus of the intellectual property.

Patent NumberTitleScope of PatentApplicationAssignee/Applicant
CN111004141ANovel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamideSynthesis MethodPharmaceutical IntermediateNot specified
US6649796B2Process for the preparation of acetamide derivativesSynthesis MethodPharmaceutical IntermediateTeva Pharmaceutical Industries Ltd.
EP 0356176 B1Acetamide compoundsChemical Composition & SynthesisPharmaceutical (Anti-ulcer)Not specified
EP4114178A1New agrochemical formulationsChemical Composition (Formulation)Agrochemical (Herbicide)Not specified
WO2020160223A1Microencapsulated acetamide herbicidesChemical Composition (Formulation)Agrochemical (Herbicide)Not specified

Global Patent Filings and Strategic Intellectual Property Considerations for 2-chloro-N-(2-cyclopropylphenyl)acetamide Research

A direct patent search for "this compound" does not yield specific, high-profile patents for this exact molecule. However, the broader class of N-substituted acetamides is heavily patented, indicating that any research on this specific compound would need to navigate a dense patent landscape. The intellectual property strategy for a compound like this compound would likely follow established patterns in the pharmaceutical and agrochemical industries.

Global Patent Filings: Companies typically file for patent protection in multiple jurisdictions to secure global market rights. A common strategy involves filing an initial application, often a provisional application in the US or a national application in another country, followed by a Patent Cooperation Treaty (PCT) application. A PCT application, such as WO2020160223A1 for microencapsulated acetamide herbicides, allows the applicant to seek protection in a large number of countries simultaneously. google.com This application was subsequently filed in numerous national and regional patent offices, including Australia, Canada, China, Europe, and the United States, demonstrating a clear global IP strategy. google.com

Strategic IP Considerations: The patenting strategy for a new chemical entity involves creating a "patent wall" to protect the invention from competitors. youtube.com This involves filing multiple types of patents over the lifecycle of the product:

Composition of Matter Patents: This is typically the first and strongest type of patent, claiming the novel chemical structure itself. youtube.com Researchers working on this compound would first seek to determine its novelty and, if new, file a composition of matter patent covering the molecule and structurally similar analogs.

Method of Synthesis Patents: As seen in the examples for intermediates of Nintedanib and Modafinil, novel and efficient synthesis routes are valuable and patentable. google.compatsnap.com These patents can prevent competitors from using a specific, cost-effective method to produce the compound, even after the composition of matter patent expires.

Formulation Patents: These patents claim specific formulations of the active ingredient with other substances (excipients, solvents, stabilizers) to improve delivery, stability, or other characteristics. youtube.com Patents for agrochemical formulations of acetamides are a prime example of this strategy. google.comgoogle.com

Method of Use Patents: If this compound is found to have a specific biological activity, for example, as an antifungal or herbicide, a patent can be filed to cover its use for that specific purpose. epo.org

The table below illustrates the global nature of patent filings for a representative acetamide-related invention.

Patent/Application NumberJurisdictionTitle
WO2020160223A1WIPO (PCT)Microencapsulated acetamide herbicides
US16/776,651United StatesMicroencapsulated acetamide herbicides
EP20747733.2AEuropean Patent OfficeMicroencapsulated acetamide herbicides
CN202080021629.8AChinaMicroencapsulated acetamide herbicides
AU2020215044AAustraliaMicroencapsulated acetamide herbicides

Trends in Academic vs. Industrial Patenting of Similar Acetamide Compounds

There is a discernible difference between how academic institutions and industrial corporations approach the intellectual property surrounding acetamide compounds. This divergence is rooted in their fundamental missions: academia is primarily focused on the generation and dissemination of knowledge, while industry is focused on commercialization and return on investment.

Industrial Patenting: Industrial patents related to acetamide compounds are typically characterized by a clear path to a commercial product. The focus is on securing robust, defensible intellectual property that can protect a significant market. Key trends include:

Application-Focused: Patents from industry are almost always tied to a specific application, such as a new drug, a pharmaceutical intermediate for a blockbuster drug, or a new herbicidal formulation. google.compatsnap.comepo.orggoogle.com

Extensive and Strategic Filing: As discussed, companies engage in broad international patent filings and create dense patent walls around their products. google.comwipo.int

Emphasis on Formulation and Process: A significant portion of industrial patents for known compounds relates to new formulations, delivery systems, or more efficient manufacturing processes, which can extend a product's lifecycle. google.comgoogle.comgoogle.com

Assignee is Corporate: The patent is assigned to the company that funded the research and intends to commercialize the product.

Academic "Patenting" (and Publishing): While universities are increasingly involved in patenting, their output in the chemical sciences, particularly for foundational compounds like acetamides, is more heavily weighted towards publication in peer-reviewed journals. Key trends include:

Exploratory Research: Academic research often explores new synthesis methods for entire classes of compounds or performs initial screenings for biological activity without a specific product in mind. researchgate.netijpsr.info The synthesis of various N-substituted chloroacetamides to test for general antimicrobial activity is a typical example of academic work. ijpsr.info

Focus on Novelty of Method or Structure: The primary goal of academic papers is to present novel chemistry—a new reaction, a new molecular scaffold, or an interesting structural feature. researchgate.netresearchgate.net

Limited Patent Scope: When universities do patent, the claims may be narrower and the global filing strategy less comprehensive than an industrial counterpart, unless the technology is licensed to a commercial partner.

Publication as Primary Output: The traditional measure of success in academia is publication. Detailed synthetic procedures and characterization data that would be central to a patent are instead published for the scientific community to build upon. researchgate.netijpsr.inforesearchgate.net

This comparison highlights a symbiotic relationship: academia often performs the foundational research, identifying new chemical spaces and potential biological activities, while industry selects promising candidates and invests heavily in the development and strategic patenting required to bring a product to market.

FeatureIndustrial PatentingAcademic Research & Publication
Primary Goal Commercialization, market exclusivityKnowledge generation, dissemination
Focus Specific product application (drug, herbicide)Novel synthesis, structural exploration, initial activity screening
IP Strategy Broad, global patent filings; patent wallsPublication is common; patents may be narrower in scope
Examples Patents on intermediates for specific drugs, commercial herbicide formulations. google.compatsnap.comgoogle.comgoogle.comJournal articles detailing synthesis of a series of derivatives and their general antimicrobial properties. researchgate.netijpsr.info
Key Output Granted PatentsPeer-Reviewed Journal Articles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.